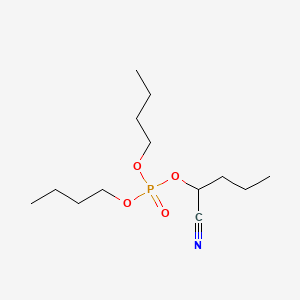
Dibutyl 1-cyanobutyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 1-cyanobutyl phosphate is a chemical compound with the molecular formula C13H26NO4P. It is also known as phosphoric acid, 1-cyanobutyl dibutyl ester. This compound is characterized by its unique structure, which includes a phosphate group, a cyanobutyl group, and two butyl groups. It is used in various industrial and research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 1-cyanobutyl phosphate typically involves the reaction of dibutyl phosphate with 1-cyanobutanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dibutyl 1-cyanobutyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the cyanobutyl group to an amine group.
Substitution: The phosphate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Dibutyl 1-cyanobutyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving enzyme inhibition and protein phosphorylation.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibutyl 1-cyanobutyl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes. The pathways involved in its mechanism of action include enzyme inhibition and membrane disruption .
Comparison with Similar Compounds
Similar Compounds
Dibutyl phosphate: Similar in structure but lacks the cyanobutyl group.
Tributyl phosphate: Contains three butyl groups instead of two and a cyanobutyl group.
Dibutyl phthalate: A phthalate ester with different functional groups.
Uniqueness
Dibutyl 1-cyanobutyl phosphate is unique due to the presence of the cyanobutyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required .
Properties
CAS No. |
73972-76-6 |
|---|---|
Molecular Formula |
C13H26NO4P |
Molecular Weight |
291.32 g/mol |
IUPAC Name |
dibutyl 1-cyanobutyl phosphate |
InChI |
InChI=1S/C13H26NO4P/c1-4-7-10-16-19(15,17-11-8-5-2)18-13(12-14)9-6-3/h13H,4-11H2,1-3H3 |
InChI Key |
KWULWOZTURJEDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OC(CCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















